molecular formula C15H12ClFO3 B1352891 2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 588692-21-1

2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No. B1352891
M. Wt: 294.7 g/mol
InChI Key: QPOQYBXOMDEEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde (2-CF-3MBA) is an aldehyde that is used in a variety of scientific research applications. It is a versatile compound that has been used in a wide range of experiments, including those in biochemistry and physiology. This article will provide an overview of the synthesis method for 2-CF-3MBA, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Anticancer Activity

One significant area of application is in the synthesis of anticancer agents. Research has shown that fluorinated analogues of combretastatin, synthesized using fluorinated benzaldehydes, retain potent cell growth inhibitory properties. These compounds are pivotal in the development of new anticancer drugs due to their ability to inhibit tumor growth effectively (Lawrence et al., 2003).

Spectroscopic Studies and Structural Analysis

In the realm of structural chemistry, spectroscopic studies and crystallography have been utilized to characterize the structure of benzaldehyde derivatives. For instance, the synthesis of complex benzaldehyde derivatives involving hexachlorocyclotriphosphazene has been detailed, with comprehensive structural elucidation using various spectroscopic techniques and X-ray analysis (Özay et al., 2013).

Facile Synthesis Techniques

The development of simplified synthesis methods for benzaldehyde derivatives highlights another application. Efforts to streamline the synthesis process of such compounds, improving efficiency and reducing environmental impact, have been documented, showcasing the importance of these compounds in various chemical synthesis processes (Wang Bao-jie, 2006).

Molecular Interactions and Catalysis

Research into the interactions of benzaldehyde derivatives at the molecular level, particularly focusing on catalysis, has been explored. The catalytic role of benzaldehyde derivatives in the selective photooxidation of benzyl alcohols to corresponding aldehydes under visible light irradiation has been investigated, demonstrating their potential in photocatalytic applications (Scandura et al., 2016).

Antioxidant Activity

Lastly, the synthesis and evaluation of halogenated benzaldehyde derivatives for their antioxidant activity present another application area. These studies contribute to the ongoing search for effective antioxidant compounds, which are crucial for combating oxidative stress-related diseases (Rijal et al., 2022).

properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO3/c1-19-14-4-2-3-10(8-18)15(14)20-9-11-5-6-12(17)7-13(11)16/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOQYBXOMDEEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=C(C=C(C=C2)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405492
Record name 2-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde

CAS RN

588692-21-1
Record name 2-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588692-21-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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